Methoxycamptothecin
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Overview
Description
Methoxycamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree, Camptotheca acuminata. Camptothecin and its derivatives, including this compound, are known for their potent anticancer properties. These compounds selectively inhibit the nuclear enzyme DNA topoisomerase I, which is crucial for DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methoxycamptothecin typically involves the modification of camptothecinThe reaction conditions often involve the use of methanol as a solvent and a catalyst to facilitate the methoxylation process .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological approaches. These methods include the use of plant tissue culture techniques, such as cell suspension culture, hairy roots, and adventitious root culture. Genetic manipulation and the use of endophytic fungi are also explored to enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Methoxycamptothecin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound-quinone, while reduction can yield this compound-alcohol .
Scientific Research Applications
Methoxycamptothecin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of camptothecin derivatives.
Biology: Investigated for its effects on cellular processes, such as DNA replication and transcription.
Medicine: Explored for its potential as an anticancer agent, particularly in the treatment of various cancers, including lung, breast, and prostate cancer.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Methoxycamptothecin exerts its effects by binding to the topoisomerase I and DNA complex, resulting in a ternary complex. This complex stabilizes the DNA-topoisomerase I interaction, preventing DNA re-ligation and causing DNA damage. The accumulation of DNA damage ultimately leads to apoptosis (programmed cell death). The primary molecular target of this compound is DNA topoisomerase I .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: The parent compound from which methoxycamptothecin is derived.
Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.
Irinotecan: Another derivative of camptothecin, commonly used in the treatment of colorectal cancer.
Uniqueness of this compound
This compound is unique due to the presence of the methoxy group, which can influence its solubility, stability, and biological activity. This modification can enhance its anticancer properties and reduce its toxicity compared to other camptothecin derivatives .
Properties
IUPAC Name |
19-ethyl-19-hydroxy-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-7-13(27-2)4-5-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFJSYOEEYWQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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